Troglitazone Sulfate Sodium

Drug-induced liver injury Cholestasis Hepatic transporter

Quantitative bioanalytical and toxicological studies are compromised by substituting parent troglitazone or alternative metabolites for authentic Troglitazone Sulfate Sodium. This sulfate conjugate exhibits 5.7-fold greater BSEP inhibitory potency (Ki=0.23 μM) vs. parent (Ki=1.3 μM). - BSEP inhibition assay: Validated positive control for DILI assessment. - LC-MS/MS quantification: Essential calibrator for human-relevant metabolite profiles in chimeric mouse models (15- to 18-fold higher formation in Hu-FRG mice). - Hepatocellular accumulation: Enables SCH model studies; impaired biliary excretion amplifies intracellular sulfate up to 5.7-fold. Authentic standard is critical for accurate calibration.

Molecular Formula C24H26NNaO8S2
Molecular Weight 543.6 g/mol
CAS No. 110765-08-7
Cat. No. B175002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTroglitazone Sulfate Sodium
CAS110765-08-7
SynonymsTroglitazone Sulfate SodiuM
Molecular FormulaC24H26NNaO8S2
Molecular Weight543.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)OS(=O)(=O)[O-])C.[Na+]
InChIInChI=1S/C24H27NO8S2.Na/c1-13-14(2)21-18(15(3)20(13)33-35(28,29)30)9-10-24(4,32-21)12-31-17-7-5-16(6-8-17)11-19-22(26)25-23(27)34-19;/h5-8,19H,9-12H2,1-4H3,(H,25,26,27)(H,28,29,30);/q;+1/p-1
InChIKeyQDIKTIPHNIELCY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Troglitazone Sulfate Sodium: Identity & Procurement


Troglitazone sulfate sodium (C24H26NNaO8S2, MW 543.6 g/mol) is the sodium salt of the sulfate conjugate metabolite (Metabolite 1/M1) of the thiazolidinedione-class antidiabetic agent troglitazone [1]. The compound represents the predominant circulating metabolite of troglitazone in humans following oral administration, formed via sulfation of the parent drug [2]. It is available as a reference standard for analytical method development and toxicological investigations. Importantly, troglitazone sulfate is not an insulin secretagogue and exhibits biochemical behavior distinct from the parent compound with respect to hepatic transporter interactions and intracellular accumulation [3].

Why Troglitazone Sulfate Sodium Cannot Be Substituted


In-class substitution with parent troglitazone (CAS 97322-87-7) or alternative metabolites such as troglitazone glucuronide or troglitazone quinone is scientifically invalid for quantitative applications requiring the sulfate conjugate. Troglitazone sulfate differs fundamentally from parent troglitazone in hepatic transporter inhibition potency and intracellular accumulation behavior [1]. The sulfate metabolite demonstrates 4-fold faster formation rates in male versus female rat liver cytosolic fractions, whereas the parent compound shows no such gender-divergent metabolism [2]. Furthermore, troglitazone sulfate exhibits a species-dependent metabolic profile that cannot be replicated using parent troglitazone in humanized liver models, with 15- to 18-fold higher formation observed in humanized mice compared to murinized controls [3]. These quantitative differences necessitate procurement of the authentic sulfate sodium salt for analytical, pharmacokinetic, and toxicological investigations.

Troglitazone Sulfate Sodium Comparative Evidence


BSEP Transporter Inhibition

Troglitazone sulfate demonstrates approximately 5.7-fold greater potency than parent troglitazone in inhibiting the canalicular bile salt export pump (BSEP), a critical hepatic transporter whose inhibition is mechanistically linked to drug-induced cholestasis [1][2]. This differential inhibitory activity is quantitatively established through competitive inhibition assays in isolated canalicular rat liver plasma membrane preparations.

Drug-induced liver injury Cholestasis Hepatic transporter

Hepatocyte Intracellular Accumulation

In human sandwich-cultured hepatocytes (SCH), troglitazone sulfate accumulates intracellularly at concentrations ranging from 136 to 160 μM, which is 1.9- to 2.8-fold higher than the intracellular accumulation of parent troglitazone (49.4 to 84.7 μM) under identical incubation conditions [1]. This differential accumulation profile is attributed to the limited biliary excretion of the sulfate conjugate (biliary excretion index approximately 16%) and has significant implications for understanding hepatocyte exposure in toxicity studies.

Drug metabolism Hepatic accumulation Biliary excretion

Gender-Dependent Metabolic Formation Rate

The formation rate of troglitazone sulfate exhibits pronounced gender dependence in rat liver cytosolic fractions, with intrinsic clearance (Clint) measured at 132 μL·min⁻¹·mg⁻¹ in male rats versus 35 μL·min⁻¹·mg⁻¹ in female rats [1]. This 3.8-fold difference correlates directly with the observation that male rat liver tissue contains fivefold higher troglitazone sulfate levels compared to female rat liver tissue following troglitazone administration.

Sex differences in drug metabolism Hepatic sulfation Preclinical toxicology

Species-Specific Metabolic Predominance

In chimeric mice with humanized livers (Hu-FRG), troglitazone sulfate formation is 15- to 18-fold higher compared to murinized control mice (Mo-FRG) following 7 days of troglitazone dosing at 600 mg/kg/day [1]. This species-specific metabolic predominance was observed in both blood (15-fold increase) and bile (18-fold increase), with the sulfate conjugate representing the predominant circulating metabolite in humanized models, whereas the glucuronide conjugate predominated in murinized models [2].

Chimeric mouse models Humanized liver Species differences

Troglitazone Sulfate Sodium Validated Applications


In Vitro BSEP Inhibition Screening for DILI

Troglitazone sulfate sodium serves as a validated positive control compound for in vitro BSEP inhibition assays used in drug-induced liver injury (DILI) risk assessment during preclinical drug development. The compound's apparent Ki of 0.23 μM for competitive BSEP inhibition in isolated canalicular rat liver plasma membrane preparations provides a reproducible benchmark against which test compounds can be quantitatively compared [1]. This application leverages the compound's 5.7-fold greater BSEP inhibitory potency relative to parent troglitazone (Ki = 1.3 μM), making it a more sensitive probe for detecting BSEP-mediated cholestatic potential [2].

LC-MS/MS Metabolite Quantification in Humanized Mouse Models

Procurement of troglitazone sulfate sodium as an authentic analytical reference standard is essential for developing and validating LC-MS/MS methods to quantify human-relevant metabolite profiles in chimeric mouse models with humanized livers. Given that troglitazone sulfate formation is 15- to 18-fold higher in Hu-FRG mice compared to Mo-FRG controls, accurate calibration requires the authentic sulfate standard rather than extrapolation from parent troglitazone or alternative metabolites [1]. The compound's well-characterized chromatographic behavior and mass spectral properties enable precise quantification in complex biological matrices including plasma, bile, and liver homogenates [2].

Hepatocellular Accumulation Studies in Sandwich-Cultured Hepatocytes

Troglitazone sulfate sodium is required as a quantitative analytical standard for studies investigating hepatocellular accumulation of conjugated metabolites in sandwich-cultured hepatocyte (SCH) models. The compound's intracellular accumulation profile (136 to 160 μM in human SCH) differs substantially from parent troglitazone (49.4 to 84.7 μM), with Monte Carlo simulations demonstrating that impaired biliary excretion can amplify intracellular sulfate concentrations up to 5.7-fold [1]. This validated application supports mechanistic investigations of metabolite-mediated hepatotoxicity and assessment of biliary clearance contributions to overall drug disposition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Troglitazone Sulfate Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.